3,3'-Di-O-Methylellagic Acid 4'-Glucoside

説明

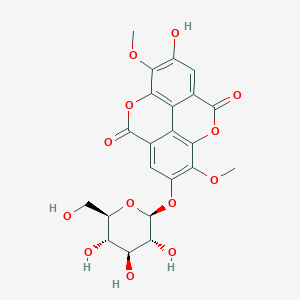

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is a natural product found in Dipentodon sinicus, Tamarix nilotica, and other organisms . It is an ellagic acid derivative . The IUPAC name is 2-hydroxy-3,8-dimethoxy-7-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chromeno[5,4,3-cde]chromene-5,10-dione .

Molecular Structure Analysis

The molecular structure of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside is complex, with a molecular weight of 492.39 . The InChI code is 1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22?/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside include a molecular weight of 492.39 . More detailed properties such as melting point, boiling point, and others are not provided in the search results.科学的研究の応用

Potential for Treating HIV

A study on compounds from the leaves and twigs of Irvingia malayana, including 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, found significant inhibitory activity in the syncytium inhibition assay, suggesting potential application in HIV treatment (Jaipetch et al., 2019).

Chemical Characterization

The stem bark of Diplopanax stachyanthus contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. This study aided in the characterization of ellagic acid O-di- and trimethyl ethers, contributing to our understanding of the chemical nature of these compounds (Khac et al., 1990).

Isolation from In Vitro Cultures

In a study involving Dionaea muscipula obtained by in vitro culture, 3,3'-Di-O-Methylellagic Acid 4'-Glucoside was isolated along with other compounds. This highlights its presence in in vitro plant cultures and its potential for extraction and study in controlled environments (Pakulski & Budzianowski, 1996).

Cytotoxic Activity

Some studies have shown weak cytotoxic activity of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside against a panel of mammalian cancerous cell lines. This suggests its potential application in cancer research and therapy (Jaipetch et al., 2019).

Antioxidant Properties

A compound structurally similar to 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, isolated from Conocarpus erectus leaves, showed potent inhibitory effect against reactive oxygen species attack, indicating its antioxidant properties (Ayoub, 2010).

Alpha-Glucosidase Inhibition and Immunoinhibitory Activities

Compounds including 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from Terminalia superba showed significant alpha-glucosidase inhibition activity and possessed significant immunoinhibitory activities without cytotoxic effects, suggesting their potential in diabetes and immune system-related therapies (Tabopda et al., 2008).

Hematopoietic Progenitor Cell Proliferation and Megakaryocyte Differentiation

Ellagic acids isolated from the roots of Sanguisorba officinalis L., including a compound similar to 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, significantly stimulated the proliferation of Baf3/Mpl cells and induced megakaryocyte differentiation in human erythroleukemia cells, indicating potential therapeutic applications in blood platelet disorders (Gao et al., 2014).

作用機序

Target of Action

It is known that ellagic acid derivatives have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Mode of Action

It is known that ellagic acid derivatives can selectively inhibit the formation of acid-fast bacilli without hindering their growth . This suggests that the compound may interact with its targets in a way that modulates their function without causing cytotoxic effects.

Biochemical Pathways

Given the known activities of ellagic acid derivatives, it is likely that this compound affects pathways related to oxidative stress, inflammation, and cell proliferation .

Result of Action

Given the known activities of ellagic acid derivatives, it is likely that this compound exerts antioxidant, anti-inflammatory, and anticancer effects at the molecular and cellular levels .

特性

IUPAC Name |

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYQFRZBMVRYFC-CGWYSGAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346181 | |

| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |

CAS RN |

51803-68-0 | |

| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A1: This compound has been isolated from various plant sources, including:

- Turpinia ternata: Research has shown the presence of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in the stems of this plant. []

- Euscaphis japonica: This plant species is another source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Qualea species: Various Qualea species, including Qualea parviflora, contain this compound. []

- Euphorbia pekinensis Rupr.: This plant's roots have been identified as a source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Discocleidion rufescens: This is another plant species from which researchers have isolated the compound. []

- Fructus Polygoni Orientalis: This plant, specifically its fruits, contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Potentilla kleiniana Wight et Arn: This plant is a known source of the compound. []

- Memecylon edule Roxb: Researchers have isolated 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from the leaves of this plant. []

- Canarium subulatum: This plant's bark has been identified as a source of the compound. []

Q2: Does 3,3'-Di-O-Methylellagic Acid 4'-Glucoside demonstrate any biological activities?

A2: Yes, research suggests potential biological activities:

- Antioxidant Activity: 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits moderate antioxidant activity against DPPH free radicals, indicating its potential to scavenge harmful free radicals. []

- Cytotoxicity: The compound displays moderate cytotoxicity against Artemia salina larvae, suggesting possible anti-cancer properties. []

- α-glucosidase inhibition: Studies have shown that 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits α-glucosidase inhibitory activity, potentially useful for managing type 2 diabetes by regulating blood sugar levels. []

- Anti-inflammatory activity: While not directly tested on 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, other major compounds isolated alongside it from Memecylon edule Roxb exhibited significant anti-inflammatory activity, suggesting a possible similar effect for this compound. []

Q3: What is the significance of identifying 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in these plant sources?

A3: Identifying this compound in various plants is significant for several reasons:

Q4: What analytical techniques are used to characterize and quantify 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A4: Researchers utilize a combination of techniques for characterization and quantification, including:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) is crucial for determining the structure and confirming the identity of the compound. [, , , , , , ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation and identification. [, ]

- Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed for separating and purifying the compound from complex plant extracts. [, ] It can be coupled with MS for simultaneous separation, identification, and quantification.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps analyze the compound's absorption and transmission of light, offering insights into its electronic structure and aiding in identification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-Methyl-d3-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid](/img/no-structure.png)